molecular formula C6H14N2O3 B12559662 Acetamide, 2-[bis(2-hydroxyethyl)amino]- CAS No. 189621-70-3

Acetamide, 2-[bis(2-hydroxyethyl)amino]-

Cat. No.: B12559662
CAS No.: 189621-70-3
M. Wt: 162.19 g/mol
InChI Key: ODMYVDTWPFFABO-UHFFFAOYSA-N
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Description

Acetamide, 2-[bis(2-hydroxyethyl)amino]- is an organic compound with the molecular formula C6H14N2O3. It is characterized by the presence of an acetamide group and two hydroxyethyl groups attached to a nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[bis(2-hydroxyethyl)amino]- typically involves the reaction of acetamide with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Acetamide, 2-[bis(2-hydroxyethyl)amino]- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[bis(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

Acetamide, 2-[bis(2-hydroxyethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-[bis(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyethyl)-: Similar in structure but with only one hydroxyethyl group.

    Bis(2-hydroxyethyl)aminoacetonitrile: Contains a nitrile group instead of an acetamide group.

    N-(3-[bis(2-hydroxyethyl)amino]phenyl)acetamide: Features a phenyl ring in its structure.

Uniqueness

Acetamide, 2-[bis(2-hydroxyethyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyethyl groups enhance its solubility and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

189621-70-3

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]acetamide

InChI

InChI=1S/C6H14N2O3/c7-6(11)5-8(1-3-9)2-4-10/h9-10H,1-5H2,(H2,7,11)

InChI Key

ODMYVDTWPFFABO-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CC(=O)N

Origin of Product

United States

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